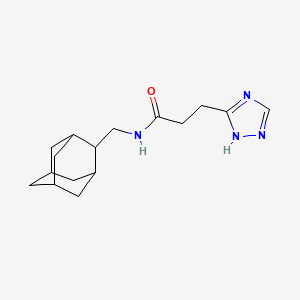![molecular formula C12H13N5O2 B7634643 (2S)-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]oxolane-2-carboxamide](/img/structure/B7634643.png)
(2S)-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]oxolane-2-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as TAK-659 and has been found to have potential applications in the field of oncology. The purpose of
Wirkmechanismus
The mechanism of action of (2S)-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]oxolane-2-carboxamide involves the inhibition of BTK activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and progression of certain types of cancer. By inhibiting BTK activity, TAK-659 can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
(2S)-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]oxolane-2-carboxamide has been found to have a number of biochemical and physiological effects. This compound has been shown to inhibit BTK activity, which can lead to the suppression of the B-cell receptor signaling pathway. This can result in the inhibition of cell growth and proliferation, and the induction of apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2S)-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]oxolane-2-carboxamide in lab experiments is its specificity for BTK. This compound has been found to have a high degree of selectivity for BTK, which can minimize off-target effects. However, one of the limitations of using this compound is its potential toxicity. TAK-659 has been found to have some toxicity in preclinical studies, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (2S)-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]oxolane-2-carboxamide. One potential direction is the development of more potent and selective BTK inhibitors. Another direction is the investigation of combination therapies involving TAK-659 and other cancer drugs. Additionally, the use of TAK-659 in the treatment of other diseases, such as autoimmune disorders, may also be explored.
Synthesemethoden
The synthesis of (2S)-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]oxolane-2-carboxamide involves several steps. The first step involves the reaction of 2-bromo-5-nitropyridine with sodium azide to produce 5-azido-2-bromo-pyridine. The second step involves the reaction of 5-azido-2-bromo-pyridine with 2-(2-hydroxyethyl)oxazoline to produce (2S)-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]oxolane-2-carboxamide. The final step involves the purification of the compound using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
(2S)-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]oxolane-2-carboxamide has been studied for its potential use in the field of oncology. This compound has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), which is involved in the development and progression of certain types of cancer. TAK-659 has been found to be effective against various types of cancer, including lymphoma, leukemia, and multiple myeloma.
Eigenschaften
IUPAC Name |
(2S)-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c18-12(10-2-1-5-19-10)16-11-4-3-9(6-14-11)17-8-13-7-15-17/h3-4,6-8,10H,1-2,5H2,(H,14,16,18)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPARQXKKNPEML-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)C(=O)NC2=NC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]oxolane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634560.png)

![3-ethyl-N-[[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methyl]-4-oxoimidazolidine-1-carboxamide](/img/structure/B7634580.png)
![N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B7634585.png)
![1-[2-(2-Chlorophenyl)ethyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7634589.png)
![[1-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7634599.png)
![N,N-diethyl-1-[1-(furan-3-carbonyl)piperidine-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7634607.png)
![N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-(3-methylthiophen-2-yl)ethanamine](/img/structure/B7634628.png)
![[5-Chloro-2-(ethylamino)phenyl]-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7634635.png)
![N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide](/img/structure/B7634642.png)
![N-[[1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7634654.png)
![N,3,6-trimethyl-N-(3,3,3-trifluoropropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7634661.png)
![1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7634669.png)
![N-[phenyl(1,3-thiazol-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide](/img/structure/B7634677.png)